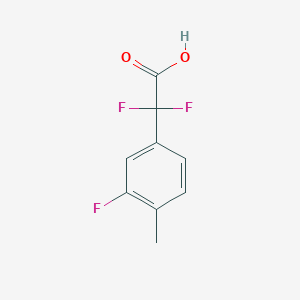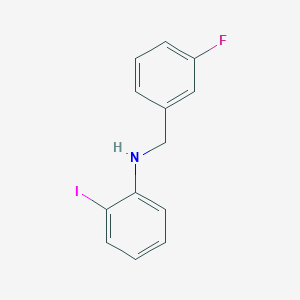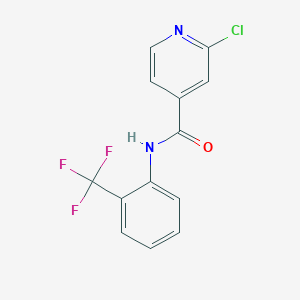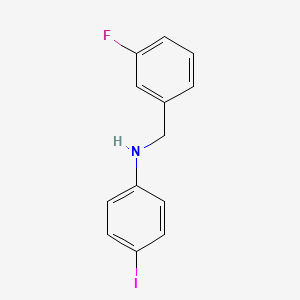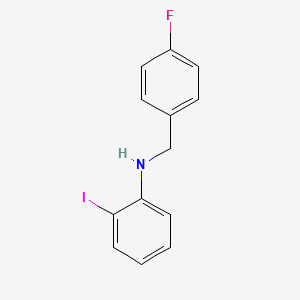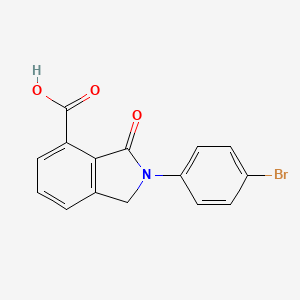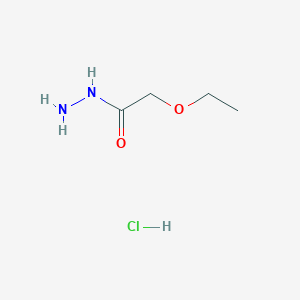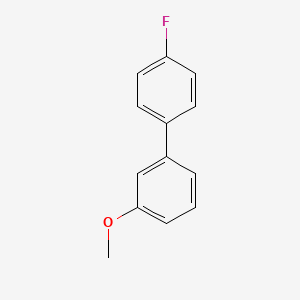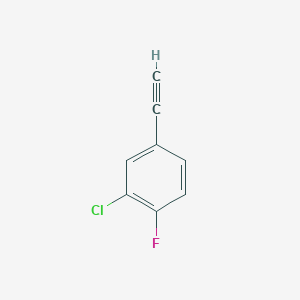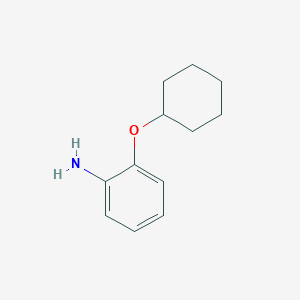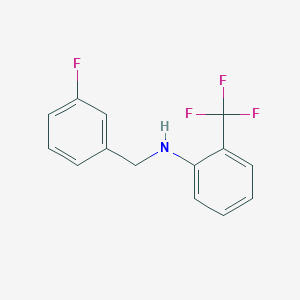
N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline
Vue d'ensemble
Description
N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline, also known as FBT, is a fluorinated benzyl aniline compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. In
Mécanisme D'action
The mechanism of action of N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline is not fully understood, but it is believed to act as a dopamine receptor antagonist. This means that it blocks the activity of dopamine, a neurotransmitter that plays a key role in the brain's reward system. By blocking dopamine, this compound may have potential applications in the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including inhibition of dopamine release, decreased locomotor activity, and decreased drug-seeking behavior in animal models. These effects suggest that this compound may have potential applications in the treatment of addiction and other disorders that involve dysregulation of the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline for lab experiments is its high potency and selectivity for dopamine receptors. This makes it a valuable tool for studying the dopamine system and its role in various diseases and disorders. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for research on N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline, including the development of more efficient synthesis methods, the exploration of its potential applications in the treatment of addiction and other disorders, and the synthesis of new derivatives with improved solubility and selectivity for dopamine receptors. Additionally, this compound may have potential applications in the field of organic electronics, and further research in this area may lead to the development of new materials with improved properties for use in various electronic devices.
Applications De Recherche Scientifique
N-(3-Fluorobenzyl)-2-(trifluoromethyl)aniline has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, this compound has shown promising results as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In materials science, this compound has been used as a building block for the synthesis of various organic semiconductors, which have potential applications in organic electronics, such as organic photovoltaics and organic light-emitting diodes.
Propriétés
IUPAC Name |
N-[(3-fluorophenyl)methyl]-2-(trifluoromethyl)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N/c15-11-5-3-4-10(8-11)9-19-13-7-2-1-6-12(13)14(16,17)18/h1-8,19H,9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAMCOSLUVUTNMC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NCC2=CC(=CC=C2)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



